![molecular formula C11H14BClN2O4 B13990789 2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)
2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine is an organic compound that features a unique combination of chloro, nitro, and boronate ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine typically involves the reaction of 2-chloro-4-nitroaniline with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which facilitates the formation of the boronate ester group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Reduction Reactions: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).
Coupling Reactions: Aryl halides, palladium catalyst, bases (e.g., sodium carbonate), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Products with substituted chloro group.
Reduction Reactions: 2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-amino-phenylamine.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-methoxyphenol
- Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Uniqueness
2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine is unique due to the presence of both a nitro group and a boronate ester group, which allows it to participate in a wide range of chemical reactions and applications. The combination of these functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H14BClN2O4 |
|---|---|
Poids moléculaire |
284.50 g/mol |
Nom IUPAC |
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline |
InChI |
InChI=1S/C11H14BClN2O4/c1-11(2)5-18-12(19-6-11)7-3-8(13)10(14)9(4-7)15(16)17/h3-4H,5-6,14H2,1-2H3 |
Clé InChI |
HHUSNUWIIABUMY-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC(=C(C(=C2)Cl)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



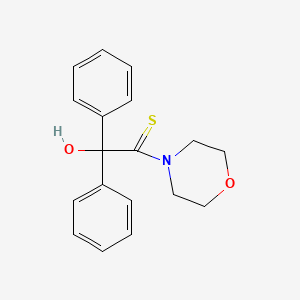
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
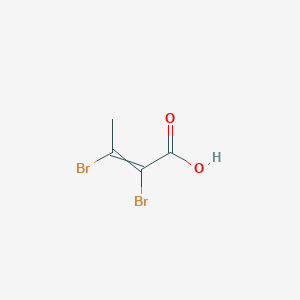
![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)
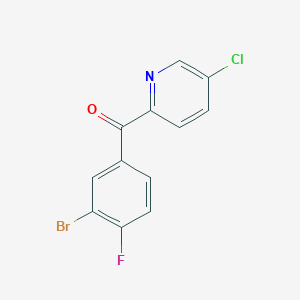

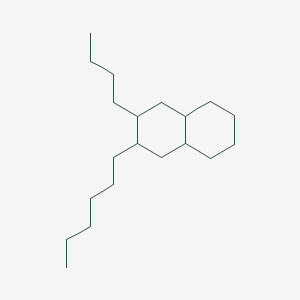


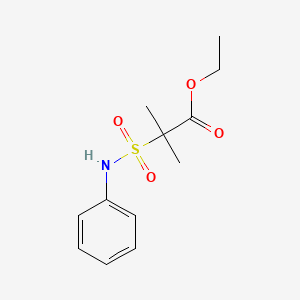
![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
